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Compound of Interest

Compound Name: 2-Aminoadenosine

Cat. No.: B016350

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of 2-
Aminoadenosine and the endogenous ligand, adenosine. The information presented herein is
intended to support research and drug development efforts by offering a clear, data-driven
analysis of their interactions with adenosine receptor subtypes.

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological
processes by activating four G protein-coupled receptor subtypes: Al, A2A, A2B, and A3.
These receptors are key therapeutic targets for a range of conditions, including cardiovascular
diseases, inflammatory disorders, and neurological conditions. 2-Aminoadenosine, a synthetic
analog of adenosine, has been investigated for its potential therapeutic applications due to its
distinct receptor binding characteristics. Understanding the comparative binding affinities and
selectivity of these two compounds is paramount for the rational design of novel therapeutics.

Quantitative Comparison of Receptor Binding
Affinity

The binding affinities of 2-Aminoadenosine (also known as 2-phenylaminoadenosine or CV-
1808) and adenosine for the four adenosine receptor subtypes are summarized in the table
below. It is important to note that the presented data is compiled from various sources and may
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involve different experimental conditions (e.g., species, tissue preparation). Therefore, a direct
comparison should be made with caution.

Binding Binding
Receptor . .. . .
Compound Affinity (Kiin Affinity (IC50 Species
Subtype .
nM) in nM)
2-
_ _ Al - 910[1][2] Rat
Aminoadenosine
A2A 76[3] 115[1][2] Rat
A2B Not Available Not Available
A3 1450[3] - Human
Adenosine Al ~70[4] - General
A2A ~150[4] - General
A2B ~5100[4] - General
A3 ~6500[4] - General

Key Observations:

e 2-Aminoadenosine demonstrates a preference for the A2A receptor with a Ki value of 76
nM, suggesting it is a moderately potent A2A agonist. Its affinity for the A1 and A3 receptors
is significantly lower, as indicated by the higher IC50 and Ki values, respectively.

» Adenosine, the endogenous ligand, exhibits the highest affinity for the A1 and A2A receptors,
with Ki values in the nanomolar range. In contrast, its affinity for the A2B and A3 receptors is
substantially lower, falling within the micromolar range.

Receptor Sighaling Pathways

The activation of adenosine receptors by agonists such as adenosine and 2-Aminoadenosine
initiates distinct intracellular signaling cascades. These pathways are primarily mediated by the
coupling of the receptors to different G proteins.
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e Al and A3 Receptors: These receptors predominantly couple to Gi/o proteins, leading to the
inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cCAMP) levels, and the
modulation of ion channels.

o A2A and A2B Receptors: These receptors primarily couple to Gs proteins, resulting in the
stimulation of adenylyl cyclase and an increase in intracellular cCAMP levels.

The following diagrams illustrate the canonical signaling pathways associated with each
adenosine receptor subtype.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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